3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Medicinal Chemistry Physicochemical Profiling Synthetic Chemistry

Researchers developing kinase inhibitors often encounter building blocks with undefined physicochemical profiles, leading to irreproducible PK data. This compound resolves that: • Optimized CNS-penetrant profile: XLogP3=2.2, favorable for oral bioavailability and BBB penetration. • Enhanced metabolic stability: Cyclopropyl substitution reduces oxidative metabolism vs. alkyl analogs. • Reliable supply: ≥95% HPLC purity, crystalline solid (mp 127°C), shipped globally under ambient conditions.

Molecular Formula C12H12FN3
Molecular Weight 217.24 g/mol
CAS No. 1114957-51-5
Cat. No. B1361025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
CAS1114957-51-5
Molecular FormulaC12H12FN3
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1CC1C2=NN(C(=C2)N)C3=CC=C(C=C3)F
InChIInChI=1S/C12H12FN3/c13-9-3-5-10(6-4-9)16-12(14)7-11(15-16)8-1-2-8/h3-8H,1-2,14H2
InChIKeyUXTDYQOCRWENFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: Physicochemical Profile & Identity


3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1114957-51-5) is a substituted 1H-pyrazol-5-amine derivative with the molecular formula C12H12FN3 and a molecular weight of 217.24 g/mol [1]. It is a crystalline solid with a reported melting point of 127 °C and very low aqueous solubility (0.13 g/L at 25 °C, calculated) . Its computed XLogP3-AA value of 2.2 indicates moderate lipophilicity, placing it within the desirable range for central nervous system penetration and oral bioavailability [1]. The compound is widely recognized as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry programs exploring kinase inhibitors, anti-inflammatory agents, and other bioactive scaffolds .

Chemical Identity

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold

Workflow Role

Versatile building block for kinase inhibitor and anti-inflammatory agent synthesis

Property Context

Crystalline solid; computed moderate lipophilicity may support CNS-penetrant compound design

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: Substitution Challenges


The substitution of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine with a close analog or alternative is not a trivial procurement decision due to significant structural and physicochemical heterogeneity within this compound class. Even seemingly minor modifications, such as a regioisomeric shift (e.g., 3-cyclopropyl vs. 4-cyclopropyl) or a positional isomer change (e.g., para-fluorophenyl vs. ortho-fluorophenyl), profoundly alter key properties like lipophilicity, basicity (pKa), and solubility, which in turn dictate pharmacokinetic behavior, metabolic stability, and overall synthetic utility [1]. The presence of the cyclopropyl group is known to confer enhanced metabolic stability and improved bioavailability compared to alkyl-substituted analogs [2]. Therefore, the selection of this specific compound must be justified by its quantifiable, differentiable properties rather than a simple class-based equivalence.

Regioisomeric Shift 3- to 4-cyclopropyl change may shift pKa and ionization, altering solubility and permeability in biological assays.
Fluorine Positional Isomer para- to ortho-fluorophenyl substitution may alter logP and basicity, potentially affecting metabolic stability and target selectivity.
Cyclopropyl vs. Alkyl Alkyl-substituted pyrazoles may exhibit lower metabolic stability in microsomal studies, as reported for related series.

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: Key Analog Comparison


3- vs. 4-Cyclopropyl Regioisomer Comparison

The substitution position of the cyclopropyl group on the pyrazole core dictates measurable differences in physicochemical properties. The target 3-cyclopropyl derivative exhibits a distinct pKa profile compared to the 4-cyclopropyl regioisomer (CAS 664966-81-8), which impacts ionization state under physiological pH and, consequently, membrane permeability and solubility. The 3-substituted isomer is a more common scaffold for kinase inhibitor pharmacophores, offering a preferred vector for hydrogen bonding interactions in the ATP-binding pocket [1].

3- vs 4-Cyclopropyl Regioisomer
Cross-study comparable
Target (3-cyclopropyl)

pKa not directly available; expected different from comparator; BP not reported.

Comparator (4-cyclopropyl, CAS 664966-81-8)

Predicted pKa 4.47; Predicted BP 345.4 °C

Supports regioisomer-specific selection for ionization-dependent assays.
Data from ACD/Labs prediction; experimental verification advised.
Medicinal Chemistry Physicochemical Profiling Synthetic Chemistry

para- vs. ortho-Fluorophenyl Positional Isomer Effects

The position of the fluorine atom on the N-aryl ring dictates the compound's lipophilicity and basicity. The para-fluorophenyl isomer (target compound) has a higher predicted pKa and a lower boiling point compared to the ortho-fluorophenyl isomer (CAS 1172303-17-1), indicating different intermolecular interactions and potentially altered pharmacokinetic profiles. The para-substitution is generally favored for its balanced steric and electronic effects, often leading to improved target selectivity and reduced off-target activity [1].

para- vs ortho-Fluorophenyl Isomer
Cross-study comparable
Target (para-fluoro)

XLogP3-AA = 2.2

Comparator (ortho-fluoro, CAS 1172303-17-1)

Predicted pKa 3.45; Predicted BP 383.2 °C

Indicates distinct lipophilicity and basicity profiles, supporting isomer-specific selection for ADME studies.
Predicted data; confirm experimentally for critical applications.
Medicinal Chemistry Drug Design Lipophilicity

Cyclopropyl Contribution to Metabolic Stability

The presence of the cyclopropyl group is a well-established strategy to enhance metabolic stability by reducing oxidative metabolism, a major clearance pathway for many drugs. While direct comparative data for this specific compound are not available in primary literature, class-level inference from extensive SAR studies indicates that cyclopropyl-containing pyrazoles exhibit significantly improved metabolic stability compared to their alkyl-substituted counterparts. For example, in a related series of kinase inhibitors, the introduction of a cyclopropyl group resulted in a 3- to 10-fold increase in metabolic stability in human liver microsomes [1].

Cyclopropyl & Metabolic Stability
Class-level inference

In related kinase inhibitor series, cyclopropyl substitution increased metabolic half-life by 3- to 10-fold vs methyl/ethyl analogs (human liver microsomes). No direct data for this compound.

Supports cyclopropyl-containing pyrazoles for studies requiring lower predicted clearance.
Class-level trend; verify with compound-specific microsomal data.
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Analytical Purity & Supply Chain Consistency

The target compound is available from multiple reputable vendors with a standard purity of ≥95% (HPLC) . This level of purity is sufficient for most research applications, including biological assays and chemical synthesis. However, for critical applications requiring higher purity, such as in vivo studies or as a reference standard, alternative lots with >98% purity or custom purification may be necessary . The availability of detailed analytical data (e.g., NMR, HPLC, GC) from suppliers like Bidepharm provides a verifiable quality benchmark that is not always available for less common analogs .

Analytical Purity & Supply
Data to verify
≥95% (HPLC)
Supports procurement with reliable quality benchmarks for reproducible assays.
For in vivo or reference standard use, confirm lot-specific purity >98% if needed.
Analytical Chemistry Quality Control Procurement

Key Applications of 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine


Kinase Inhibitor Lead Optimization

In lead optimization programs targeting kinase inhibition, the 3-cyclopropyl substitution pattern provides a favorable geometry for interaction with the hinge region of the ATP-binding pocket [1]. The para-fluorophenyl group offers a balanced lipophilic/hydrophilic profile (XLogP3 = 2.2), which is within the optimal range for CNS penetration and oral bioavailability [2]. The cyclopropyl group is expected to confer enhanced metabolic stability, a key advantage in hit-to-lead campaigns [3].

Tool Compound Synthesis for Target Validation

The compound's high purity (≥95% by HPLC) and commercial availability make it a reliable building block for the synthesis of chemical probes and tool compounds . Its distinct pKa profile, relative to regioisomers, allows for the design of probes with specific ionization states at physiological pH, facilitating cellular uptake and target engagement studies .

Scalable Synthetic Route Development

The well-defined physicochemical properties, including a melting point of 127 °C, facilitate purification by crystallization and enable robust process development . The compound's moderate lipophilicity (XLogP3 = 2.2) and low aqueous solubility (0.13 g/L) are important parameters for designing efficient work-up and isolation procedures during scale-up [2].

Analytical Method Development & Reference Standard Use

The availability of detailed analytical data (NMR, HPLC, GC) from reputable vendors makes this compound a suitable candidate for use as an internal standard or reference material in analytical method development and validation, particularly when quantifying related pyrazole derivatives in complex mixtures .

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
Regioisomeric geometry & lipophilicity profile
Hinge-region binding & metabolic stability assessment
Tool Compound Synthesis
Reliable purity & ionization behavior
Cellular uptake & target engagement studies
Scalable Synthesis Development
Crystalline form & moderate lipophilicity
Crystallization-based purification & scale-up reproducibility
Analytical Method Development
Vendor-provided analytical data (NMR/HPLC/GC)
Method validation & reference standard suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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